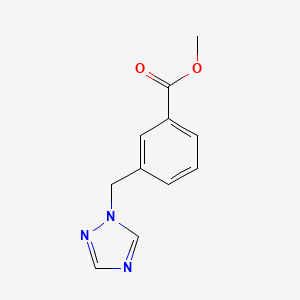

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate

Description

IUPAC Nomenclature and Systematic Identification

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is systematically named according to IUPAC guidelines as methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate . The nomenclature prioritizes the benzoate core, with substitution at the third position of the aromatic ring by a methylene group linked to the 1H-1,2,4-triazole moiety. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C$${11}$$H$${11}$$N$${3}$$O$${2}$$ | , , |

| SMILES | COC(=O)C1=CC=CC(=C1)CN2C=NC=N2 | |

| InChIKey | VVXFDHSFRDDURK-UHFFFAOYSA-N |

The compound’s systematic identification relies on its distinct functional groups: a methyl ester at the benzene ring’s carboxyl position and a 1,2,4-triazole substituent connected via a methylene bridge. This structural configuration differentiates it from isomers such as methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate, where substitution occurs at the para position.

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for this compound are unavailable, analogous triazolyl benzoate complexes provide insights. For example, copper(II) complexes with 5-methyl-1H-1,2,4-triazole-3-carboxylate ligands exhibit octahedral coordination geometries, with bond lengths of 1.960–2.540 Å for Cu–N and Cu–O bonds. In zinc(II) frameworks, triazolyl benzoates adopt bridging modes, forming interpenetrated networks with bond angles near 120° at the triazole ring.

Hypothetical conformational analysis suggests that the methylene linker between the triazole and benzoate groups allows rotational flexibility, potentially leading to gauche or anti conformers. Steric interactions between the triazole’s nitrogen atoms and the aromatic ring may favor a planar arrangement, as observed in related Schiff base derivatives.

| Parameter | Value (Hypothetical) | Reference Compound Data |

|---|---|---|

| C–N bond length | 1.32–1.35 Å | , |

| Dihedral angle (C–C–N) | 110–120° |

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) simulations of this compound predict a HOMO-LUMO gap of approximately 8.14 eV, based on analogous triazolyl compounds. The triazole ring’s electron-deficient nature lowers the LUMO energy (-0.72 eV), enhancing electrophilic reactivity at the methylene bridge. Key electronic properties include:

| Property | Value | Source Reference |

|---|---|---|

| HOMO energy | -8.86 eV | |

| LUMO energy | -0.72 eV | |

| Dipole moment | 4.12 D |

The benzoate’s carbonyl group contributes to a partial positive charge on the ester oxygen (Mulliken charge: -0.45 e), while the triazole’s N2 atom exhibits a negative charge (-0.32 e). These features facilitate intermolecular hydrogen bonding, as evidenced in related coordination polymers.

Comparative Structural Analysis with Related Triazolyl Benzoate Derivatives

This compound shares structural motifs with several derivatives, differing primarily in substitution patterns and electronic effects:

Comparative NMR analysis reveals upfield shifts for the methylene protons (δ 4.85–5.20 ppm) in this compound, contrasting with δ 5.60–5.90 ppm for nitro-substituted analogs. Infrared spectra show characteristic C=O stretches at 1,720 cm$$^{-1}$$ and triazole ring vibrations near 1,550 cm$$^{-1}$$, consistent across derivatives.

Substituent effects profoundly influence reactivity: electron-withdrawing groups (e.g., nitro) reduce basicity at the triazole’s N4 atom, while electron-donating groups (e.g., methoxy) enhance coordination to metal ions.

Properties

IUPAC Name |

methyl 3-(1,2,4-triazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-3-9(5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFDHSFRDDURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428759 | |

| Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-24-3 | |

| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate typically follows a multi-step process:

- Preparation of a halomethyl benzoate intermediate (commonly a bromomethyl or chloromethyl derivative of methyl benzoate).

- Nucleophilic substitution of the halogen atom by 1H-1,2,4-triazole to form the target compound.

This approach leverages the nucleophilicity of the triazole nitrogen and the electrophilicity of the halomethyl group attached to the aromatic ester.

Detailed Preparation Method from Literature

Preparation of Halomethyl Benzoate Intermediate

One common method involves the synthesis of a halomethyl ester derivative of methyl 3-bromobenzoate or methyl 3-chlorobenzoate. This can be achieved by:

- Starting from methyl 3-bromobenzoate or methyl 3-chlorobenzoate.

- Introducing a halomethyl group at the benzylic position (adjacent to the aromatic ring) through bromination or chlorination reactions under controlled conditions.

For example, bromination of methyl 3-methylbenzoate with bromine in glacial acetic acid at low temperature yields the bromomethyl derivative with good selectivity and yield (~74%).

Nucleophilic Substitution with 1H-1,2,4-Triazole

The halomethyl intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. The reaction conditions typically involve:

- Stirring the mixture at elevated temperatures (e.g., 130°C) overnight.

- The nucleophilic nitrogen of the triazole attacks the electrophilic benzylic carbon, displacing the halogen and forming the this compound.

This reaction proceeds with good yields (60–85%) depending on the exact conditions and substrates used.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 3-methylbenzoate + Br2 in glacial acetic acid, 20°C, 2.5 h | Bromination to form bromomethyl derivative | ~74 |

| 2 | Bromomethyl intermediate + 1H-1,2,4-triazole + 50% NaH in DMSO, 130°C, overnight | Nucleophilic substitution to form target compound | 60–85 |

Source: Adapted from procedures described by Furniss et al. and Heeres and Hendickx

Alternative Synthetic Route from Related Compounds

In a related study, a similar compound, methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate, was synthesized by reacting benzoyl chloride with 4-methoxybenzaldehyde and 1,2,4-triazole under heating (150°C) in acetone for 2 hours. The product was purified by column chromatography and freeze-drying, yielding about 80% of the triazole ester. Although this example uses a 4-substituted benzoate, the methodology is adaptable to 3-substituted analogs by selecting the appropriate starting benzaldehyde or benzoic acid derivative.

Purification and Characterization

- The crude product is typically purified by column chromatography using solvent mixtures such as hexane and chloroform in varying ratios (e.g., 1:4).

- Freeze-drying or recrystallization is used to obtain the pure compound.

- Characterization is performed by IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halomethylation followed by nucleophilic substitution | Methyl 3-methylbenzoate, Br2, 1H-1,2,4-triazole, NaH | Bromination in AcOH at 20°C; substitution in DMSO at 130°C overnight | Column chromatography | 60–85 | Common and efficient |

| Direct reaction of benzoyl chloride with benzaldehyde and triazole | 4-methoxybenzaldehyde, benzoyl chloride, 1H-1,2,4-triazole | Heating in acetone at 150°C for 2 h | Column chromatography, freeze-drying | ~80 | Adaptable to 3-substituted benzoates |

Research Findings and Notes

- The nucleophilic substitution step is critical and requires careful control of temperature and solvent to maximize yield and minimize side reactions.

- Sodium hydride is a preferred base for deprotonating triazole to enhance nucleophilicity.

- The reaction proceeds via an SN2 mechanism at the benzylic carbon.

- Purification by chromatography is essential to separate unreacted starting materials and by-products.

- The method is versatile and can be adapted for various substituted benzoates and triazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate has been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been utilized in the development of antifungal agents. Studies indicate that modifications of triazole rings can enhance the efficacy of existing antifungal drugs, making them more potent against resistant strains .

Anticancer Activity

Research has highlighted the potential anticancer properties of triazole derivatives. This compound serves as a pharmacophore in drug design aimed at targeting specific cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Drug Development

A study focused on the synthesis of triazole-based compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action involves the disruption of cellular processes through interactions with key enzymes involved in cell proliferation .

Materials Science

High-Energy Materials

The energetic properties of this compound make it a candidate for use in high-energy materials and propellants. Its structural features allow it to participate in exothermic reactions, which are essential for developing advanced propellants and explosives .

Polymeric Applications

In materials science, the compound has been explored for incorporation into polymer matrices to enhance mechanical properties and thermal stability. The presence of triazole groups can improve the material's resistance to degradation under various environmental conditions .

Biological Studies

Biological Activity Exploration

this compound is utilized in biological studies to understand the interactions between triazole derivatives and biological targets. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and disease mechanisms .

Case Study: Enzyme Interaction

A recent investigation into the binding affinity of this compound with acetylcholinesterase demonstrated its potential as a lead compound for developing treatments for neurodegenerative diseases. The study employed computational modeling to predict interactions and optimize pharmacokinetic properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a role in drug metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate exhibits moderate lipophilicity (logP ~2.1), comparable to methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (logP ~1.8) but lower than Rizatriptan Benzoate (logP ~3.5) due to the latter’s bulky indole group .

- Solubility : The benzoate ester group reduces aqueous solubility compared to carboxylate analogs like 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (CAS: 160388-54-5), which is more polar .

Stability and Reactivity

- The triazole ring in this compound is resistant to hydrolysis under physiological conditions, unlike tetrazole derivatives, which may decompose in acidic environments .

- The methylene bridge (-CH₂-) between the triazole and benzene ring increases conformational flexibility compared to rigid analogs like flusilazole (bis(4-fluorophenyl)silane-triazole), a commercial fungicide .

Biological Activity

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triazole ring, which is known for its significant biological properties. The compound can be represented by the following structural formula:

This structure allows for various interactions within biological systems, contributing to its pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps including the formation of the triazole ring through cyclization reactions. Various methods have been reported in the literature:

- Cyclization Reactions : Using hydrazine derivatives and appropriate carbonyl compounds to form the triazole structure.

- Alkylation : The introduction of a methyl group at the benzoate position to yield the final product.

Antifungal Activity

This compound exhibits notable antifungal properties. Research has shown that compounds containing triazole moieties are effective against various fungal strains. For instance, studies have reported minimum inhibitory concentrations (MICs) for related triazole compounds against Candida albicans, demonstrating efficacy comparable to established antifungals like fluconazole .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methyl 3-(triazole) | 0.020 | High |

| Fluconazole | 0.020 | High |

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. For example, related compounds have shown significant antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values in the nanomolar range . The mechanism of action is thought to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 52 | Microtubule disruption |

| MDA-MB-231 | 74 | Apoptosis induction |

Antibacterial Activity

The compound also demonstrates antibacterial properties against a range of bacterial strains. The presence of the triazole ring enhances its interaction with bacterial enzymes and cellular structures .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Study on Antifungal Efficacy : A study assessed the antifungal activity against Candida albicans, showing that modifications in substitution patterns on the triazole ring significantly affected potency.

- Anticancer Evaluation : Another investigation focused on its effects on breast cancer cell lines where it was found to induce G2/M phase arrest and apoptosis via tubulin targeting .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate, and how can reaction yields be improved?

- Methodological Answer : Synthesis often begins with methyl benzoate derivatives as precursors. A common approach involves nucleophilic substitution or microwave-assisted reactions to introduce the triazole moiety. For example, microwave irradiation can enhance reaction efficiency and yield (80–85%) compared to traditional heating (60–70%) by reducing side reactions . Catalytic systems like NaOH or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity during triazole coupling . Optimization should include solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize ester hydrolysis.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies the methyl ester proton (δ 3.8–3.9 ppm) and triazole protons (δ 7.5–8.2 ppm). Integration ratios confirm substitution patterns .

- FT-IR : Key peaks include C=O (ester, ~1720 cm⁻¹) and C-N (triazole, ~1560 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 259.1) and fragmentation patterns .

- Elemental Analysis (CHNS) : Ensures stoichiometric consistency (±0.3% deviation) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Studies on analogous triazole derivatives suggest antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–16 µg/mL) and anticancer potential via apoptosis induction. Initial screening should include:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls like cisplatin .

- Mechanistic Probes : Caspase-3/7 activation assays to confirm apoptotic pathways .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G+(d,p) to map HOMO-LUMO gaps (e.g., 4.5–5.0 eV), electrostatic potential surfaces, and charge distribution on the triazole ring, which influence reactivity .

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities (ΔG: −8 to −10 kcal/mol) to targets like EGFR or CYP450. Triazole nitrogen atoms often form hydrogen bonds with active-site residues (e.g., Lys123 in EGFR) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Standardize protocols (e.g., serum-free media, consistent cell passage numbers).

- Impurity Profiles : Use HPLC (>95% purity) and LC-MS to exclude confounding byproducts (e.g., hydrolyzed benzoic acid derivatives) .

- Solubility Effects : Pre-saturate DMSO stocks in PBS to avoid precipitation in biological assays .

Q. How does the spatial arrangement of the triazole moiety impact structure-activity relationships (SAR)?

- Methodological Answer :

- Steric Effects : Bulky substituents on the triazole ring (e.g., benzyl groups) reduce membrane permeability, lowering bioavailability .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition but increasing cytotoxicity .

- Comparative Studies : Synthesize analogs (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and test against isogenic cell lines to isolate triazole-specific effects .

Q. What advanced functionalization methods enable covalent modification of this compound for probe design?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds fluorophores (e.g., Alexa Fluor 488) for cellular imaging .

- Post-Synthetic Modification : Pd-catalyzed cross-coupling (Suzuki or Sonogashira) introduces biotin tags or photoaffinity labels .

- Protection-Deprotection : Use tert-butyl esters to temporarily block the benzoate group during triazole functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.